Enerisant
CAS No.: 1152747-82-4
Cat. No.: VC0527154
Molecular Formula: C22H30N4O3
Molecular Weight: 398.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152747-82-4 |
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Molecular Formula | C22H30N4O3 |
Molecular Weight | 398.5 g/mol |
IUPAC Name | [1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone |
Standard InChI | InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1 |
Standard InChI Key | IABXVJILZYNSTM-GOSISDBHSA-N |
Isomeric SMILES | C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |
SMILES | O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4 |
Canonical SMILES | CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Enerisant, with the IUPAC name [1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone, is a small molecule with distinct chemical properties that contribute to its pharmacological activity.
Basic Chemical Information
Property | Value |
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Molecular Formula | C22H30N4O3 |
Molecular Weight | 398.5 g/mol |
CAS Number | 1152747-82-4 |
Stereochemistry | ABSOLUTE |
Defined Stereocenters | 1/1 |
Charge | 0 |
The compound contains six hydrogen bond acceptors, zero hydrogen bond donors, and seven rotatable bonds . Its structural characteristics include a pyrazole ring connected to a phenyl group and a morpholine moiety, with a methylpyrrolidine group linked through a propoxy chain.
Structural Identifiers
Identifier | Value |
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SMILES | C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |
InChIKey | IABXVJILZYNSTM-GOSISDBHSA-N |
The hydrochloride salt form of Enerisant (Enerisant HCl) has a molecular weight of 434.96 g/mol and the formula C22H31ClN4O3 .
Pharmacology and Mechanism of Action
Mechanism of Action
By blocking H3 receptors, Enerisant increases histamine release from histaminergic neurons, leading to stimulation of postsynaptic histamine H1 receptors, which is a key mechanism in promoting wakefulness . This wake-promoting effect is central to its potential therapeutic application in narcolepsy and other sleep-wake disorders.
The compound's mechanism also extends beyond histaminergic effects. Preclinical studies have shown that Enerisant increases total extracellular dopamine and acetylcholine levels in the rat medial prefrontal cortex, suggesting broader neurotransmitter modulation that may contribute to its therapeutic effects .
Pharmacokinetics
Absorption and Distribution
Enerisant exhibits rapid absorption after oral administration, with dose-dependent plasma concentrations . The plasma protein binding is relatively low, approximately 31.0–31.7% in humans , which may result in greater availability of free drug to cross the blood-brain barrier and reach central histamine H3 receptors.
Metabolism and Elimination
One of the most distinctive features of Enerisant is its minimal metabolism in humans. The compound is primarily eliminated unchanged via renal excretion, with 64.5-89.9% of the administered dose recovered unchanged in urine within 48 hours after administration . This characteristic suggests that Enerisant is less likely to be affected by genetic polymorphisms in metabolizing enzymes or to participate in metabolic drug-drug interactions compared to drugs that undergo extensive metabolism.
The elimination half-life of Enerisant is approximately 8 hours , allowing for once-daily dosing in potential clinical applications.
Parameter | Value |
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Protein Binding | 31.0–31.7% |
Elimination Half-life | 8 hours |
Excretion | Kidney (64.5–89.9% unchanged) |
Preclinical Studies
In Vivo Studies in Rats
Several preclinical studies have demonstrated the pharmacological effects of Enerisant in animal models:
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Enerisant HCl (0.3-1 mg/kg; oral; single dose) attenuated the biphagous response in male Sprague-Dawley rats .
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Enerisant hydrochloride (0.1-3 mg/kg; oral; single dose) caused histamine H3 receptor occupancy in a dose-dependent manner in male Sprague-Dawley rats, with a dose of 0.78 mg/kg resulting in half-maximal receptor occupancy .
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Enerisant HCl (1 mg/kg; subcutaneous; single dose) increased total extracellular histamine levels in the posterior hypothalamus of male Sprague-Dawley rats .
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Enerisant HCl (1 mg/kg; intraperitoneal; single dose) increased total extracellular dopamine and acetylcholine levels in the rat medial prefrontal cortex .
These findings support the compound's mechanism of action and potential efficacy in modulating neurotransmitter systems relevant to wakefulness and cognition.
Clinical Studies
Phase 2 Clinical Trials in Narcolepsy
Two phase 2, fixed-dose, double-blind, randomized, placebo-controlled trials have been conducted to evaluate Enerisant in patients with narcolepsy:
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Study 1 investigated dosages of 25, 50, and 100 mg/day administered for 3 weeks.
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Study 2 investigated lower dosages of 5 and 10 mg/day, based on receptor occupancy results from a positron emission tomography (PET) study .
The primary endpoint in these studies was the mean sleep latency in maintenance of wakefulness test (MWT), and the secondary endpoint was the total score on the Epworth Sleepiness Scale (ESS) .
Positron Emission Tomography (PET) Study
A PET study using [11C]TASP457 as a specific radioligand for histamine H3 receptors was performed in 12 healthy men to measure the histamine H3 receptor occupancy by Enerisant. Scans were conducted at baseline and 2 hours after oral administration of Enerisant hydrochloride, with additional scans at 6 and 26 hours for three of the subjects .
Key findings from this study include:
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Enerisant decreased radioligand binding in a dose-dependent manner.
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The estimated receptor occupancy values at 2 hours varied as a function of dose or plasma concentration.
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With higher doses (12.5 and 25 mg), persistently high occupancy levels (>85%) were maintained.
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With a lower dose of 5 mg, occupancy was initially high at 2 and 6 hours but decreased to 69.7% at 26 hours .
These findings suggested that a dose of 5 mg or less would be appropriate for the treatment of narcolepsy, providing initially high occupancy for effective symptom management during the day, while allowing for a decrease in occupancy at night to potentially avoid insomnia side effects .
Advantages Over Existing Treatments
Enerisant potentially offers several advantages over existing histamine H3 receptor antagonists, particularly pitolisant:
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Greater selectivity for the histamine H3 receptor (>3,000-fold selectivity over other histamine receptor subtypes).
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No affinity for σ1 receptors, unlike pitolisant, which may result in a different side effect profile.
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Minimal metabolism in humans, with most of the drug excreted unchanged in urine, potentially reducing the risk of pharmacokinetic drug-drug interactions .
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The time-dependent receptor occupancy profile of the 5 mg dose (high during the day, decreasing at night) may offer a favorable efficacy-safety balance by reducing the risk of insomnia .
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